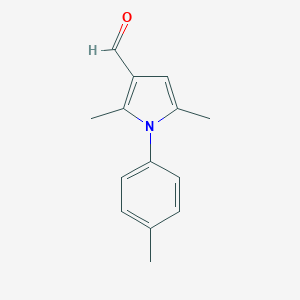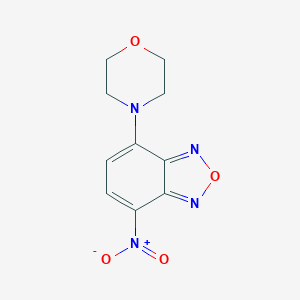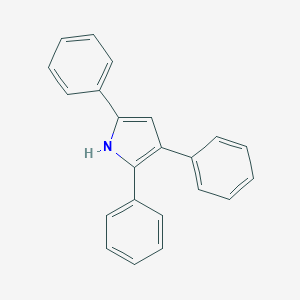
2,3,5-triphenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-triphenyl-1H-pyrrole (TPP) is a heterocyclic organic compound that has gained significant attention in the field of chemistry and biology due to its unique properties and potential applications. TPP is a pyrrole derivative that contains three phenyl groups attached to the pyrrole ring. This compound has been synthesized using various methods and has been studied for its potential use in scientific research.
作用机制
The mechanism of action of 2,3,5-triphenyl-1H-pyrrole is not fully understood. However, it has been suggested that 2,3,5-triphenyl-1H-pyrrole may act as a metal ion chelator, binding to metal ions and altering their chemical properties. This may result in changes in the activity of enzymes and other proteins that require metal ions for their function.
Biochemical and Physiological Effects:
2,3,5-triphenyl-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 2,3,5-triphenyl-1H-pyrrole has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. 2,3,5-triphenyl-1H-pyrrole has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 2,3,5-triphenyl-1H-pyrrole is its ability to act as a fluorescent probe for the detection of metal ions. This makes it a useful tool for researchers studying metal ion homeostasis and metabolism. Additionally, 2,3,5-triphenyl-1H-pyrrole is relatively easy to synthesize using various methods. However, one limitation of 2,3,5-triphenyl-1H-pyrrole is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research involving 2,3,5-triphenyl-1H-pyrrole. One area of interest is the development of new materials, such as polymers and liquid crystals, using 2,3,5-triphenyl-1H-pyrrole as a building block. Additionally, 2,3,5-triphenyl-1H-pyrrole may be useful in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 2,3,5-triphenyl-1H-pyrrole and its potential applications in scientific research.
合成方法
2,3,5-triphenyl-1H-pyrrole can be synthesized using various methods, including the Hantzsch pyrrole synthesis, the Paal-Knorr pyrrole synthesis, and the Pictet-Spengler reaction. The Hantzsch pyrrole synthesis involves the reaction of an aldehyde, a β-ketoester, and an ammonium salt in the presence of a catalyst. The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
科学研究应用
2,3,5-triphenyl-1H-pyrrole has been studied for its potential use in various scientific research applications. It has been investigated for its ability to act as a fluorescent probe for the detection of metal ions. 2,3,5-triphenyl-1H-pyrrole has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals. Additionally, 2,3,5-triphenyl-1H-pyrrole has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
3274-61-1 |
|---|---|
分子式 |
C22H17N |
分子量 |
295.4 g/mol |
IUPAC 名称 |
2,3,5-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16,23H |
InChI 键 |
GBCJQOITJVEDQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
其他 CAS 编号 |
3274-61-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
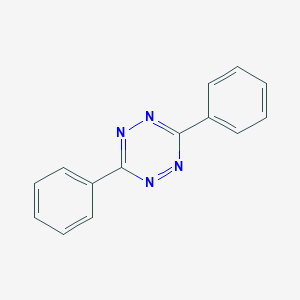
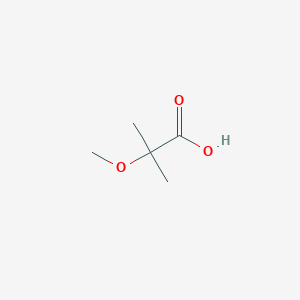
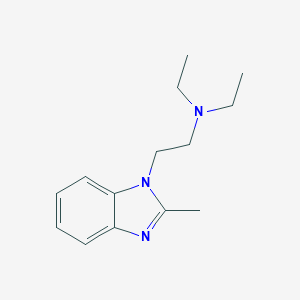
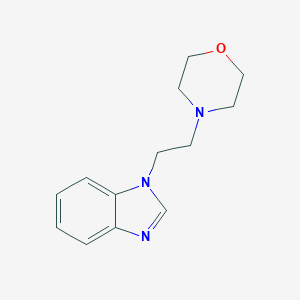

![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)

